2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the desired arrangement of these groups in the final molecule .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography . This allows for the precise determination of the positions of atoms within the molecule.Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present and their arrangement. For example, the amino group might make the compound a base, while the acetyl group could potentially make it susceptible to reactions involving the carbonyl group .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental procedures. Computational methods can also be used to predict these properties .Scientific Research Applications
Synthesis and Structural Characterization
- Research shows that amino-functionalized compounds similar to 2-((3-Acetylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate can be synthesized using various methodologies. For instance, Smith et al. (2007) described the synthesis of amino-functionalised 2,4,6-triarylpyridines using polyethylene glycol (PEG) and base treatment (Smith, Raston, Smith, & Sobolev, 2007).
- Lv et al. (2009) reported the synthesis of a depside derivative, which is structurally related to the compound , through a facile approach with high yield. They also conducted crystal structure analysis (Lv, Wang, Mao, Fang, Chen, Xiong, & Zhu, 2009).
Catalysis and Polymerization
- The compound's structural analogs have been used in catalysis and polymerization. Guieu et al. (2004) discussed the use of copper-catalyzed oxidative coupling in the polymerization of 2,6-dimethylphenol, utilizing N,O-containing ligands similar to the compound (Guieu, Lanfredi, Massera, Pachón, Gamez, & Reedijk, 2004).
Anticonvulsant and Antitumor Activity
- Related compounds have been explored for their pharmacological properties. Robertson et al. (1987) studied the anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, which shares functional groups with the compound (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
- In the field of cancer research, Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives, including 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, and examined their antitumor activity (Khalifa & Algothami, 2020).
Corrosion Inhibition
- Compounds similar to this compound have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) investigated the efficiency of quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Mechanism of Action
Properties
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-6-8-15(9-7-13)10-19(23)24-12-18(22)20-17-5-3-4-16(11-17)14(2)21/h3-9,11H,10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJWQWUCZAOYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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